molecular formula C15H22N4O3 B5636307 1-methyl-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

1-methyl-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5636307
M. Wt: 306.36 g/mol
InChI Key: FCYFGTYIVOMOFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spiro compounds involves multiple steps, including condensation reactions, epoxidation, and nucleophilic ring transformations. For instance, the synthesis of spiro epoxides from 1H-pyrazol-5(4H)-ones through Knoevenagel condensation with acetone or benzaldehyde, followed by epoxidation with hydrogen peroxide, represents a method that could potentially be adapted for the synthesis of the target compound (Kirschke et al., 1994).

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by the presence of a spirocyclic framework, which includes one or more atoms that are common to two or more rings. This unique configuration contributes to the compound's chemical behavior and reactivity. Energy minimization techniques and structural analysis, such as those conducted on related diazaspiro[4.4]nona and tetrazaspiro[4.5]deca derivatives, provide insights into the steric and electronic factors influencing their properties (Farag et al., 2008).

Chemical Reactions and Properties

Spiro compounds undergo various chemical reactions, including nucleophilic attacks, cycloadditions, and rearrangements. The reactivity of spiro compounds is significantly influenced by their spirocyclic structure, which can lead to regioselective and stereoselective outcomes in reactions. For example, the electrophilic amination of C-H-acidic compounds with spirocyclic intermediates demonstrates the potential for introducing amino groups into the spiro framework, enabling further functionalization (Andreae et al., 1992).

Physical Properties Analysis

The physical properties of spiro compounds, such as melting points, boiling points, and solubility, are closely related to their molecular structure. The presence of multiple rings and functional groups can affect the compound's phase behavior, crystallinity, and interactions with solvents. Studies on similar spiro compounds provide valuable data for predicting the physical properties of the target compound.

Chemical Properties Analysis

The chemical properties of "1-methyl-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid" include its acidity, basicity, and reactivity towards various reagents. The carboxylic acid group, in particular, plays a crucial role in its chemical behavior, influencing its reactivity in condensation, esterification, and decarboxylation reactions. The decarboxylation rates of similar spiro carboxylic acids, for instance, provide insight into the stability and reactivity of the carboxylate group under different conditions (Bigley & May, 1969).

Mechanism of Action

The mechanism of action of this compound is not clear without specific studies or applications. If it were to be used as a drug or a catalyst, for example, the mechanism of action would depend on the specific context and the target molecules or reactions .

properties

IUPAC Name

1-methyl-8-[(1-methylpyrazol-4-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-17-9-11(8-16-17)10-19-5-3-15(4-6-19)12(14(21)22)7-13(20)18(15)2/h8-9,12H,3-7,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYFGTYIVOMOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCC3(CC2)C(CC(=O)N3C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

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